3-(5-(1-((4-氟苯基)磺酰)氮杂环丁烷-3-基)-1,2,4-噁二唑-3-基)-N-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups and structural features that are common in organic chemistry, including a sulfonyl group, an azetidine ring, an oxadiazole ring, and a benzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring structures. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the azetidine ring might undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polar sulfonyl group and the nonpolar benzamide group .科学研究应用
抗菌和抗真菌应用
对与 3-(5-(1-((4-氟苯基)磺酰)氮杂环丁-3-基)-1,2,4-恶二唑-3-基)-N-甲基苯甲酰胺结构相关的化合物进行的研究显示出有希望的抗菌和抗真菌活性。例如,据报道含 1,3,4-恶二唑部分的砜衍生物对由稻瘟病菌黄单胞菌pv 引起的稻细菌性叶枯病具有良好的抗菌活性。稻(Xoo)。这些化合物可以显着减少由 Xoo 造成的损害量,表明它们作为农用化学品保护作物免受细菌性疾病的侵害的潜力 (李世等,2015)。此外,已经合成并评估了氮杂环丁酮和相关的磺酰胺衍生物的抗菌性能,对各种细菌和真菌病原体显示出有希望的结果,突出了它们作为新型抗菌剂的潜力 (Sanjay D. Prajapati & M. Thakur, 2014)。
癌症治疗的潜力
具有氮杂环丁基恶二唑结构的化合物已被确定为癌症研究中的有效调节剂。例如,据报道一种特定的衍生物 AZD4877 是一种动力蛋白纺锤体蛋白 (KSP) 抑制剂,具有出色的生化效能和适合临床开发的药物特性。它通过使细胞停滞在有丝分裂中诱导细胞死亡,从而导致形成 KSP 抑制的单极纺锤体表型。这表明其作为癌症治疗治疗剂的潜力 (M. Theoclitou 等,2011)。
增强生物活性潜力
已经探索了将多种功能(包括杂环嗪烷、磺酰胺、1,3,4-恶二唑和乙酰胺)整合到单个分子中以增强合成分子的生物活性潜力。研究表明,这些化合物表现出适度的抗菌潜力和酶抑制能力,进一步支持它们作为生物活性剂的发展 (N. Virk 等,2023)。
抗菌筛选
已经合成并对氮杂环丁酮衍生物进行抗菌筛选,显示出对致病性革兰氏阳性菌、革兰氏阴性菌和真菌的良好至中等活性。这表明它们在开发新的抗菌药物中具有潜在的用途 (Himani N. Chopde 等,2012)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-[5-[1-(4-fluorophenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S/c1-21-18(25)13-4-2-3-12(9-13)17-22-19(28-23-17)14-10-24(11-14)29(26,27)16-7-5-15(20)6-8-16/h2-9,14H,10-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSFJCRDHCQSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。